S-Petasin

asthma airway hyperresponsiveness bronchodilation

Select S-Petasin for non-selective airway relaxation & PDE3/4 inhibition. Unlike S-isopetasin (>300 μM vs. histamine/LTD4), it blocks all major contractile agonists (IC50 6-9 μM). Also offers use-dependent Cav2.1 block & L-type Ca2+ channel antagonism at a dihydropyridine-distinct site. Ideal for heterogeneous airway hyperresponsiveness & cAMP-mediated relaxation studies. For cardiovascular profiling, it provides dual vascular/cardiac action.

Molecular Formula C19H26O3S
Molecular Weight 334.5 g/mol
CAS No. 70238-51-6
Cat. No. B192085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Petasin
CAS70238-51-6
Synonyms(1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate
(1R,2R,7S,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-3-(methylsulfanyl)acrylate
neopetasin
petasin
S-petasin
Molecular FormulaC19H26O3S
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
InChIInChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
InChIKeyOHANKWLYFDFHOJ-RFTFGCRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Petasin CAS 70238-51-6: Procurement Baseline and Structural Classification


S-Petasin (CAS 70238-51-6) is a sulfur-containing eremophilane-type sesquiterpene isolated primarily from Petasites formosanus and Petasites hybridus [1]. It is one of the principal petasins responsible for the pharmacological activities of butterbur extracts, distinct from its non-sulfur analogs (petasin, isopetasin) by the presence of a methylthioacrylate moiety at the C-3 position [2]. This structural feature confers differentiated target engagement profiles compared to other in-class sesquiterpenes. S-Petasin has been characterized as a phosphodiesterase (PDE) 3/4 inhibitor, a calcium channel antagonist acting on both L-type (Cav1) and P/Q-type (Cav2.1) voltage-gated calcium channels, and an inducer of apoptosis via p53 pathway activation in select cancer cell lines [3].

Why S-Petasin (70238-51-6) Cannot Be Replaced by Non-Sulfur Petasins or S-Isopetasin


Procurement of generic petasin mixtures or alternative petasin isomers (e.g., isopetasin, S-isopetasin) cannot replicate the pharmacological profile of S-Petasin due to three well-documented, quantitative differentiating factors. First, S-Petasin non-selectively relaxes airway precontractions across all major contractile agonists (histamine, carbachol, KCl, LTD4) with IC50 values of 6–9 μM, whereas S-isopetasin exhibits selectivity for carbachol/KCl only and is essentially inactive (>300 μM) against histamine and LTD4 [1]. Second, S-Petasin is a competitive PDE3/4 inhibitor (IC50 25.5 μM for PDE3, 17.5 μM for PDE4), while S-isopetasin shows no PDE1–5 inhibition (all IC50 >100 μM) [2]. Third, although both S-Petasin and S-isopetasin inhibit Cav2.1 channels, their mechanisms differ: S-Petasin exhibits use-dependent channel block (79% IBa reduction at 1 Hz vs. control 45%) [3], while S-isopetasin acts predominantly as an antimuscarinic agent with competitive M3 receptor antagonism [1]. These orthogonal mechanisms mean that substituting one isomer for the other fundamentally alters the experimental readout.

Quantitative Differential Evidence: S-Petasin vs. S-Isopetasin, Petasin, and Isopetasin


Broad-Spectrum Tracheal Relaxation: S-Petasin vs. S-Isopetasin Non-Selectivity Comparison

In isolated guinea pig trachealis precontracted with four distinct contractile agonists, S-Petasin exhibited potent non-selective relaxation across all stimuli, whereas S-isopetasin displayed marked selectivity. S-Petasin relaxed histamine-, carbachol-, KCl-, and LTD4-induced precontractions with IC50 values of 6–9 μM [1]. In contrast, S-isopetasin relaxed only carbachol- and KCl-induced precontractions (IC50 ~10 μM) and had virtually no effect on histamine- and LTD4-induced contractions (IC50 >300 μM) [1].

asthma airway hyperresponsiveness bronchodilation tracheal smooth muscle

PDE3/4 Inhibition: S-Petasin Competes While S-Isopetasin Is Inactive

S-Petasin competitively inhibits PDE3 and PDE4 isoforms, whereas S-isopetasin exhibits no detectable PDE1–5 inhibitory activity. S-Petasin inhibited PDE3 with IC50 = 25.5 μM and PDE4 with IC50 = 17.5 μM, with competitive inhibition confirmed by Lineweaver-Burk analysis (Ki = 25.3 μM for PDE3, Ki = 18.1 μM for PDE4) [1]. In contrast, S-isopetasin failed to inhibit any PDE isoform (PDE1–5) at concentrations up to 100 μM (all IC50 >100 μM) [2].

phosphodiesterase inhibition cAMP signaling anti-inflammatory asthma

L-Type Calcium Channel Inhibition: S-Petasin Bypasses Dihydropyridine Binding Site

S-Petasin inhibits L-type calcium current (ICa,L) in both vascular smooth muscle cells and neuronal/neuroblastoma cells with a binding mechanism distinct from classical dihydropyridine calcium channel blockers. In NG108-15 neuronal cells, S-Petasin inhibited ICa,L with IC50 = 11 μM . In isolated rat ventricular myocytes, S-Petasin (0.1–100 μM) concentration-dependently depressed peak myocyte contraction and intracellular Ca2+ transients [1]. Critically, receptor-binding assays demonstrated no significant interaction between S-Petasin (0.1–300 μM) and the dihydropyridine binding sites of L-type VDCCs [1], indicating a non-dihydropyridine binding site of action.

calcium channel antagonist vascular smooth muscle hypertension cardiac myocytes

Sulfur-Containing Petasins Are More Potent Tracheal Relaxants Than Non-Sulfur Analogs

A comparative SAR study of four petasins demonstrated that the sulfur-containing petasins (S-petasin, S-isopetasin) exhibit significantly greater relaxant potency in isolated guinea pig trachea than their non-sulfur counterparts (petasin, isopetasin) [1]. The IC50 values for histamine-induced precontraction were: S-petasin ~6–9 μM, S-isopetasin >300 μM, petasin ~50–100 μM, isopetasin ~50–100 μM. The sulfur-containing methylthioacrylate substituent at C-3 is associated with enhanced relaxant efficacy [1].

structure-activity relationship tracheal relaxation petasin isopetasin

Cav2.1 (P/Q-Type) Use-Dependent Channel Block: S-Petasin Exhibits Frequency-Dependent Potentiation

In Cav2.1 channels expressed in Xenopus laevis oocytes, S-Petasin and iso-S-petasin demonstrated use-dependent channel blockade that increases with stimulation frequency. During 1-Hz pulse trains, S-petasin (50 μM) reduced barium current (IBa) by 79%, compared to 45% reduction in controls [1]. At low-frequency stimulation (0.1 Hz), S-petasin exhibited only weak tonic block [1]. This use-dependent property is characteristic of open/inactivated-state channel blockers and may be therapeutically relevant for conditions involving high-frequency neuronal firing [1].

Cav2.1 use-dependent block migraine presynaptic calcium channel

In Vivo Hypotensive Efficacy: S-Petasin Produces Dose-Dependent Blood Pressure Reduction

Intravenous administration of S-petasin in anesthetized rats produced dose-dependent hypotensive effects and heart rate reduction. S-Petasin (0.1–1.5 mg/kg i.v.) reduced blood pressure and heart rate dose-dependently [1][2]. The hypotensive effect was mechanistically linked to L-type calcium channel blockade in vascular smooth muscle cells and direct negative chronotropic/inotropic actions on cardiac myocytes [1][2].

hypotensive blood pressure cardiovascular in vivo

Defined Research Applications for S-Petasin (70238-51-6) Based on Differential Evidence


Broad-Spectrum Airway Relaxation Studies Requiring Non-Selective Bronchodilator Tool Compound

Based on the direct head-to-head evidence demonstrating that S-Petasin non-selectively relaxes tracheal precontractions across histamine, carbachol, KCl, and LTD4 (IC50 = 6–9 μM) while S-isopetasin fails against histamine and LTD4 (IC50 >300 μM) [1], S-Petasin is the appropriate selection for ex vivo airway pharmacology studies requiring a non-selective, broad-spectrum relaxant. This is particularly relevant for mechanistic investigations of airway hyperresponsiveness in which the contractile stimulus is heterogeneous or unknown. Use of S-isopetasin in such studies would yield false-negative results against histamine- or leukotriene-mediated pathways. The competitive PDE3/4 inhibition exhibited by S-Petasin (IC50 25.5 μM PDE3, 17.5 μM PDE4) but not by S-isopetasin [2] further supports S-Petasin selection when cAMP-mediated relaxation mechanisms are of interest. Note: The citation markers refer to the local Sources array in Section 4.

Calcium Channel Pharmacology with Non-Dihydropyridine Binding Modality

S-Petasin inhibits L-type calcium current (IC50 = 11 μM in NG108-15 cells) without binding to the dihydropyridine site of L-type VDCCs [1], distinguishing it mechanistically from classical calcium channel blockers. This property makes S-Petasin valuable for studies investigating alternative binding sites on voltage-gated calcium channels, allosteric modulation of channel function, or calcium channel pharmacology in systems where dihydropyridine binding is confounding. Additionally, the use-dependent Cav2.1 block exhibited by S-Petasin (79% IBa reduction at 1 Hz vs. 45% control) [2] positions it as a tool for frequency-dependent calcium channel inhibition studies, including migraine-related trigeminovascular research.

Preclinical Hypertension and Cardiovascular Pharmacology Models

The in vivo demonstration of dose-dependent hypotensive effects following intravenous S-petasin (0.1–1.5 mg/kg) in anesthetized rats [1], coupled with its L-type calcium channel antagonism in vascular smooth muscle and negative chronotropic/inotropic actions in isolated atria and ventricular myocytes [2], supports the use of S-Petasin as a reference compound in preclinical cardiovascular pharmacology. The compound's dual action on vascular tone (via VSMC VDCC inhibition) and cardiac function (via ICa,L inhibition) provides a multi-target cardiovascular profile distinct from selective vasodilators or pure negative chronotropes.

Structure-Activity Relationship Studies of Petasin-Class Sesquiterpenes

Comparative SAR evidence demonstrates that sulfur-containing petasins (S-petasin) exhibit approximately 5–10× greater relaxant potency in guinea pig trachea than non-sulfur petasins (petasin, isopetasin) against histamine-induced contraction [1]. S-Petasin serves as a key reference compound for investigating the pharmacological impact of the C-3 methylthioacrylate moiety. For researchers synthesizing or screening petasin analogs, S-Petasin represents the sulfur-containing benchmark against which novel derivatives can be compared to assess the contribution of sulfur substitution to target engagement and functional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Petasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.